![molecular formula C8H6N4O2 B3026687 6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid CAS No. 1060796-15-7](/img/structure/B3026687.png)
6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid
Overview
Description
“6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H6N4O2 . It is also known by other names such as “6-(4H-1,2,4-Triazol-4-yl)picolinic acid” and "6-(4H-1,2,4-Triazol-4-yl)-2-pyridinecarboxylic acid" .
Molecular Structure Analysis
The molecular structure of “6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” consists of a pyridine ring attached to a 1,2,4-triazole ring via a carboxylic acid group . The compound has a molecular weight of 190.16 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving “6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” are not mentioned in the search results, 1,2,4-triazole derivatives have been studied for various purposes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . It also has a topological polar surface area of 80.9 Ų .Scientific Research Applications
Drug Discovery and Pharmaceuticals
1,2,4-Triazole-containing scaffolds, such as the one in the compound , are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds. They are used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Anticonvulsant Agents
Compounds similar to “6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” have been synthesized and tested as potential anticonvulsant agents. For example, 2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole has shown promising results in tests for anticonvulsant effects .
Treatment of Breast Cancer
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women .
Antifungal Applications
Triazole derivatives containing alkynyl side chains have been synthesized and their antifungal activity towards Cryptococcus and Candida species were evaluated .
Synthesis of Heterocyclic Compounds
1,2,4-Triazoles, especially with unique structure and properties, have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Antibacterial Properties
The triazole nucleus is present in many compounds that have antibacterial properties .
Future Directions
The future directions for the study of “6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential biological applications. Given the interest in 1,2,4-triazole derivatives in medicinal chemistry , there is potential for future research in this area.
properties
IUPAC Name |
6-(1,2,4-triazol-4-yl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-2-1-3-7(11-6)12-4-9-10-5-12/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGGSAPHQNMVJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=NN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650906 | |
Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxylic acid | |
CAS RN |
1060796-15-7 | |
Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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